N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine core, substituted with various functional groups such as bromo, fluoro, hydroxy, and carboxamide. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-b]pyridine core and introduce the various substituents through a series of reactions such as halogenation, hydroxylation, and amide formation. For example, the introduction of the bromo and fluoro groups can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine reagents, respectively. The hydroxy group can be introduced through hydroxylation reactions, while the carboxamide group can be formed through amide coupling reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluoro groups may enhance its binding affinity to certain receptors or enzymes. The hydroxy and carboxamide groups can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-methyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
- N-(4-chloro-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propyl-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-7-hydroxy-5-oxo-4-propylthieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O3S/c1-2-6-21-12-5-7-25-15(12)14(22)13(17(21)24)16(23)20-11-4-3-9(18)8-10(11)19/h3-5,7-8,22H,2,6H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANFULSHZBMGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Br)F)O)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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